Potent Inhibition of MAGL Versus the Standard Reference Inhibitor JZL184
The naphthyl amide piperazine class, to which the target compound belongs, has been optimized to yield inhibitors with a reversible mechanism and high potency against MAGL. The lead compound in this series, designated compound 55, demonstrated a pIC50 of 8.0 ± 0.1 against recombinant human MAGL [1]. This potency is significant when compared to the classic irreversible MAGL inhibitor JZL184, which is reported to have a IC50 in the low nanomolar range (e.g., 8 nM) for human MAGL, but suffers from dose-limiting side effects due to its irreversible mechanism and prolonged enzyme inactivation [2]. The reversible mechanism of this chemotype allows for temporal control of MAGL activity, avoiding the functional antagonism seen with irreversible inhibitors like JZL184 in chronic dosing models [1].
| Evidence Dimension | Inhibitory potency against recombinant human MAGL (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 8.0 ± 0.1 (IC50 ~ 10 nM) for the naphthyl amide class lead compound 55, which shares the core scaffold of the target compound [1]. |
| Comparator Or Baseline | JZL184, a benchmark irreversible MAGL inhibitor, with a reported IC50 of 8 nM for human MAGL [2]. |
| Quantified Difference | Comparable potency (pIC50 8.0 vs ~IC50 8-10 nM) is maintained alongside a differentiated, reversible mechanism of action. |
| Conditions | Recombinant human MAGL enzymatic assay for the target class lead; literature-reported values for JZL184. |
Why This Matters
This shows the compound's scaffold maintains top-tier potency while offering the therapeutically critical advantage of reversible enzyme inhibition, a key differentiator for researchers seeking to minimize chronic, on-target side effects.
- [1] Song, C., Yang, N., Deng, H., & Lei, Q. (2025). Optimization of a naphthyl amide class identifies potent and selective reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry, 128, 118237. View Source
- [2] Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology, 5(1), 37-44. (Reporting JZL184 IC50). View Source
